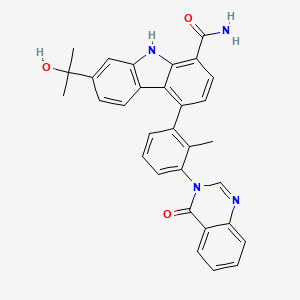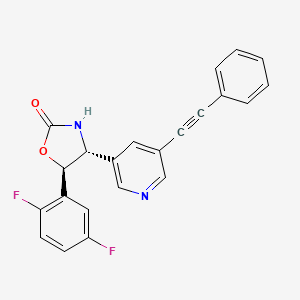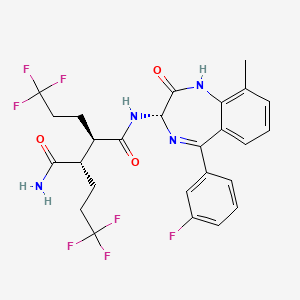
BRD4 degrader AT1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “AT1” refers to the Angiotensin II type 1 receptor, which is a significant component of the renin-angiotensin system. This receptor is primarily involved in regulating blood pressure and fluid balance in the body. It is a major therapeutic target for treating cardiovascular diseases such as hypertension, heart failure, and kidney diseases .
Mechanism of Action
Target of Action
The primary target of the BRD4 degrader AT1 is the Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family . BRD4 has emerged as the primary therapeutic target over other family members such as BRD2, BRD3, and T . BRD4 plays a crucial role in regulating inflammation and oxidative stress, which are tightly related to disease development and progression .
Mode of Action
The this compound operates through the Proteolysis-Targeting Chimera (PROTAC) technology . PROTACs are bifunctional molecules that induce the ubiquitination of target proteins through the ubiquitin-proteasome system, leading to the degradation of the target proteins . The this compound is a PROTAC connected by ligands for von Hippel-Lindau and BRD4, and it exhibits high selectivity for BRD4 . It can degrade BRD4 efficiently, quickly, reversibly, and dynamically .
Biochemical Pathways
The this compound affects several biochemical pathways. It has been observed to inhibit the macrophage/oncostatin M-induced activation of the JAK/STAT pathway . Moreover, it has been found to suppress growth and viability in various cell lines and in primary patient-derived cells, including CD34+/CD38 and CD34+/CD38+ leukemic stem and progenitor cells .
Pharmacokinetics
It’s worth noting that the compound shows high selectivity for brd4 in cells, with a kd of 44 nm . This suggests that the compound has a strong affinity for its target, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The this compound has significant molecular and cellular effects. It has been observed to induce the degradation of BRD4, leading to inhibited cell growth and induction of cell apoptosis and cycle arrest in vitro . Furthermore, it has been found to reduce inflammation and oxidative stress after stroke .
Action Environment
The action of the this compound can be influenced by environmental factors. For instance, it has been found that the BRD4 degrader can overcome osteoblast-induced drug resistance in AML and ALL cells . This suggests that the cellular environment and the presence of other cell types can influence the action, efficacy, and stability of the compound.
Biochemical Analysis
Biochemical Properties
BRD4 Degrader AT1 interacts with the bromodomain protein BRD4, promoting a conformational change that exposes key protein motifs to ubiquitination and degradation . This interaction between the small molecule and BRD4 is direct and has been verified through biochemical studies .
Cellular Effects
The degradation of BRD4 by this compound results in downregulation of MYC protein levels and potent anti-proliferative activity against a panel of tumor cell lines . This suggests that this compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to BRD4, promoting a conformational change that exposes key protein motifs to ubiquitination and degradation . This suggests that this compound may act as an enzyme inhibitor, altering gene expression by degrading BRD4.
Temporal Effects in Laboratory Settings
Near complete degradation of BRD4 was observed within 4 hours of treatment with this compound, suggesting that it has a rapid onset of action
Dosage Effects in Animal Models
While specific dosage effects in animal models have not been reported, this compound has demonstrated potent anti-proliferative activity against a panel of tumor cell lines
Metabolic Pathways
The specific metabolic pathways that this compound is involved in have not been reported. Given its role in degrading BRD4, it is likely that this compound interacts with enzymes or cofactors involved in protein ubiquitination and degradation .
Subcellular Localization
The subcellular localization of this compound has not been reported. Given its role in degrading BRD4, it is likely that this compound localizes to the same subcellular compartments as BRD4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AT1 receptor antagonists, commonly known as sartans, involves several steps. The initial step typically includes the formation of a biphenyl-tetrazole scaffold, which is a common structural feature in these compounds. The synthesis process often involves:
Formation of the biphenyl core: This is achieved through Suzuki coupling reactions.
Tetrazole ring formation: This is usually done by cyclization reactions involving nitriles and azides under acidic conditions.
Industrial Production Methods: Industrial production of AT1 receptor antagonists involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: For controlled reaction conditions.
Purification steps: Such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: AT1 receptor antagonists can undergo oxidation reactions, particularly at the tetrazole ring.
Reduction: Reduction reactions can modify the biphenyl core, affecting the compound’s activity.
Substitution: Halogenation and other substitution reactions are common to introduce functional groups that enhance receptor binding.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride.
Substitution reagents: Including halogens and alkylating agents.
Major Products:
Oxidized derivatives: These can have altered pharmacological properties.
Reduced derivatives: These may exhibit different binding affinities.
Substituted derivatives: These often have enhanced receptor selectivity and potency.
Scientific Research Applications
Chemistry: : AT1 receptor antagonists are used as tools to study the renin-angiotensin system and its role in various physiological processes. Biology : These compounds help in understanding the molecular mechanisms of blood pressure regulation and fluid balance. Medicine : AT1 receptor antagonists are widely used in the treatment of hypertension, heart failure, and chronic kidney disease. Industry : These compounds are essential in the pharmaceutical industry for developing new cardiovascular drugs .
Properties
IUPAC Name |
(2S,4R)-1-[(2R)-2-acetamido-3-[6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZDYHMCMIGGV-TZPPCSJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H58ClN9O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)


![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride](/img/structure/B606273.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606274.png)



![(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606279.png)


![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)

